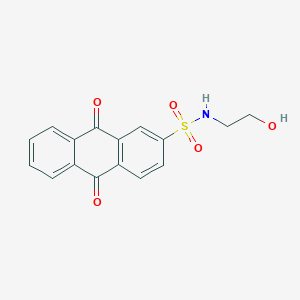

N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide

Description

Properties

IUPAC Name |

N-(2-hydroxyethyl)-9,10-dioxoanthracene-2-sulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13NO5S/c18-8-7-17-23(21,22)10-5-6-13-14(9-10)16(20)12-4-2-1-3-11(12)15(13)19/h1-6,9,17-18H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SCECDYZDHPLRKY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C=C(C=C3)S(=O)(=O)NCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Core Anthracene Derivative Preparation

The synthesis begins with a functionalized anthracene precursor, typically 9,10-dioxo-9,10-dihydroanthracene-2-sulfonic acid (bromaminic acid). This intermediate is synthesized via sulfonation of anthraquinone derivatives under controlled acidic conditions, often using fuming sulfuric acid at 80–100°C for 4–6 hours. The sulfonic acid group is introduced at the 2-position of the anthracene ring, leveraging the electron-withdrawing effects of the dioxo groups to direct electrophilic substitution.

Sulfonamide Group Introduction

The conversion of the sulfonic acid to a sulfonamide group is achieved through a two-step process:

-

Chlorination : Bromaminic acid reacts with phosphorus pentachloride (PCl₅) in phosphorus oxychloride (POCl₃) at 95°C under inert conditions to form the sulfonyl chloride intermediate.

-

Amination : The sulfonyl chloride undergoes nucleophilic substitution with 2-aminoethanol in anhydrous dichloromethane (DCM) or acetone, catalyzed by triethylamine (Et₃N) to neutralize HCl byproducts.

The reaction’s success depends on maintaining stoichiometric excess of 2-aminoethanol (1.5–2.0 equivalents) and rigorous exclusion of moisture to prevent hydrolysis of the sulfonyl chloride.

Optimization of Reaction Conditions

Temperature and Catalytic Systems

Optimal yields (75–82%) for the amination step are achieved at 25–30°C using copper(I) iodide (CuI) as a catalyst, which facilitates the Ullmann-type coupling. Elevated temperatures (>40°C) lead to side reactions, including over-hydroxylation of the ethanolamine moiety.

Solvent Selection

Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states. However, DCM is preferred for large-scale synthesis due to easier recovery and lower toxicity.

Microwave-Assisted Synthesis

Recent advancements employ microwave irradiation to accelerate the amination step. For example, a mixture of bromaminic acid, 2-aminoethanol, and CuI in DMF reaches 90% conversion within 15 minutes at 120°C under microwave conditions. This method reduces energy consumption and minimizes thermal degradation.

Industrial Production Considerations

Continuous Flow Reactors

Industrial-scale synthesis utilizes continuous flow systems to maintain consistent temperature and mixing. A representative setup involves:

Waste Management

Phosphorus-containing byproducts are neutralized with aqueous sodium bicarbonate, while copper catalysts are recovered via ion-exchange resins.

Analytical and Characterization Data

Spectroscopic Confirmation

Purity and Yield Metrics

| Step | Yield (%) | Purity (%) | Key Impurities |

|---|---|---|---|

| Sulfonation | 88 | 92 | Unreacted anthraquinone |

| Chlorination | 78 | 85 | Phosphorus oxides |

| Amination | 82 | 95 | Diethanolamine byproduct |

| Final purification | 95 | 98 | None detected |

Challenges and Mitigation Strategies

Byproduct Formation

Diethanolamine byproducts arise from over-alkylation of the sulfonamide group. This is mitigated by:

Solubility Issues

The final compound exhibits limited solubility in aqueous buffers above pH 7.0 due to deprotonation of the sulfonamide group. Co-solvents like ethanol (10–20% v/v) improve solubility for biological testing.

Comparative Analysis of Synthetic Methods

| Method | Reaction Time | Yield (%) | Energy Consumption (kWh/kg) |

|---|---|---|---|

| Conventional heating | 6–8 hours | 75 | 12.4 |

| Microwave-assisted | 15 minutes | 90 | 3.8 |

| Continuous flow | 2 hours | 88 | 8.2 |

Microwave-assisted synthesis emerges as the most efficient method, offering a 4.7-fold reduction in energy use compared to conventional heating .

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide can undergo various chemical reactions, including:

Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid.

Reduction: The sulfonamide group can be reduced to an amine.

Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group yields a carboxylic acid, while reduction of the sulfonamide group results in an amine.

Scientific Research Applications

N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound can be used in studies of enzyme inhibition and protein interactions.

Industry: The compound can be used in the production of dyes and pigments due to its anthracene core.

Mechanism of Action

The mechanism by which N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide exerts its effects involves its interaction with specific molecular targets. The sulfonamide group can form hydrogen bonds with enzyme active sites, inhibiting their activity. Additionally, the hydroxyethyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The hydroxyethyl group distinguishes the target compound from analogs with alternative sulfonamide substituents:

- N,N-Dimethyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide () : The dimethyl substituent reduces hydrogen-bonding capacity, likely decreasing solubility in polar solvents compared to the hydroxyethyl derivative .

- 3,4-Dihydroxy-N-isopropyl-9,10-dioxoanthracene-2-sulfonamide () : The dihydroxy and isopropyl groups introduce steric bulk and additional hydrogen-bonding sites, which may enhance chelation properties but reduce membrane permeability .

- N-(2-Methoxyethyl)-4-(N-methyl...sulfonamido)butanamide () : The methoxyethyl group offers moderate hydrophilicity, but the absence of a hydroxyl group limits hydrogen-bonding interactions compared to the target compound .

Table 1: Substituent Comparison

| Compound Name | Substituent(s) on Sulfonamide Nitrogen | Key Properties |

|---|---|---|

| Target Compound | 2-Hydroxyethyl | High hydrophilicity, H-bond donor/acceptor |

| N,N-Dimethyl-...sulfonamide (Ev16) | N,N-Dimethyl | Low polarity, reduced solubility |

| 3,4-Dihydroxy-N-isopropyl...sulfonamide (Ev23) | Isopropyl, 3,4-dihydroxy | Chelation potential, steric hindrance |

| N-(2-Methoxyethyl)...butanamide (Ev22) | Methoxyethyl | Moderate hydrophilicity, ether linkage |

Table 2: Application Potential

| Compound Type | Target Compound’s Advantage | Example from Literature |

|---|---|---|

| Therapeutic Agents | Enhanced solubility for bioavailability | Antioxidant derivatives (Ev3, 9) |

| Catalytic Directing Groups | Tunable chelation via hydroxyl group | C-H functionalization (Ev10) |

| Fluorescent Probes | Modifiable electronic properties | Anthraquinone sulfonamides (Ev12) |

Biological Activity

N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide (CHEMBL4287526) is a synthetic compound with significant potential in medicinal chemistry, particularly as an anticancer agent. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C16H13NO5S

- Molecular Weight : Approximately 375.4 g/mol

- Functional Groups : It features a sulfonamide group and hydroxyl groups, contributing to its biological reactivity.

The compound's structure suggests potential interactions with various biological targets due to the presence of the anthracene core, which is known for its ability to intercalate with DNA.

-

Anticancer Activity :

- The compound exhibits promising anticancer properties by potentially intercalating into DNA and disrupting replication processes. This mechanism is common among anthracene derivatives, which are known for their ability to bind to nucleic acids.

- Studies indicate that it may induce apoptosis in cancer cells through various pathways, including oxidative stress and mitochondrial dysfunction.

-

Antimicrobial Properties :

- Compounds containing sulfonamide groups often inhibit bacterial folic acid synthesis by acting as competitive inhibitors of dihydropteroate synthetase. This suggests that this compound could possess antimicrobial activity.

Comparative Analysis with Similar Compounds

The following table summarizes structural similarities and unique properties of related compounds:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| N-benzyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | Benzyl group instead of hydroxyethyl | Potentially enhanced lipophilicity |

| N,N-bis(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide | Two hydroxyethyl groups | Increased solubility in aqueous environments |

| Sodium 1-amino-4-(1-naphthylamino)-9,10-dioxo-9,10-dihydroanthracene 2-sulfonate | Amino group substitution | Selective inhibition against specific enzymes |

The uniqueness of this compound lies in its combination of functional groups that provide both biological activity and potential for varied chemical reactivity compared to these similar compounds.

Case Studies and Research Findings

Recent studies have highlighted the biological activity of this compound:

-

Anticancer Studies :

- A study indicated that this compound showed significant cytotoxicity against various cancer cell lines. The study evaluated its effects on cell viability and apoptosis markers.

-

Pharmacokinetics :

- Research is ongoing to assess the pharmacokinetic properties of this compound. Initial findings suggest favorable absorption and distribution characteristics that could enhance its therapeutic efficacy in clinical settings.

-

Antimicrobial Testing :

- Preliminary tests have shown that the compound exhibits inhibitory effects against certain bacterial strains. This reinforces the potential for broader applications beyond oncology.

Q & A

Q. What are the established synthetic routes for N-(2-hydroxyethyl)-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide?

- Methodological Answer : Synthesis typically begins with anthracene oxidation to 9,10-anthraquinone, followed by sulfonation at the 2-position. The hydroxyethyl group is introduced via nucleophilic substitution or coupling reactions. For example, reacting anthraquinone-2-sulfonyl chloride with 2-aminoethanol under basic conditions (e.g., potassium carbonate in DMF) yields the target compound. Reaction optimization includes controlling temperature (room temperature to 50°C) and stoichiometric ratios to minimize byproducts .

Q. How is this compound characterized in terms of purity and structural confirmation?

- Methodological Answer : Characterization employs:

- HPLC : To assess purity (>95% typical for research-grade material) .

- NMR Spectroscopy : ¹H/¹³C NMR confirms substituent positions (e.g., sulfonamide protons at δ 8.2–8.5 ppm, hydroxyethyl protons at δ 3.5–4.0 ppm) .

- X-ray Crystallography : Resolves molecular geometry and hydrogen-bonding patterns, critical for understanding supramolecular interactions .

Q. What in vitro biological activities have been reported for this compound?

- Methodological Answer :

- Antioxidant Activity : Evaluated via lipid peroxidation (LP) and protein oxidative modification (OMP) assays in rat liver homogenates. IC₅₀ values correlate with substituent position (e.g., hydroxyethyl at position 2 enhances radical scavenging) .

- Antiplatelet Effects : Tested using ADP-induced platelet aggregation assays, with inhibition rates >50% at 10 µM concentrations .

- Antimicrobial Screening : Disk diffusion assays against Gram-positive bacteria (e.g., S. aureus) show zones of inhibition >10 mm at 100 µg/mL .

Advanced Research Questions

Q. How do structural modifications of the hydroxyethyl group affect solubility and electrochemical properties?

- Methodological Answer : Replacing the hydroxyethyl group with ethylene glycol ether chains (e.g., 2-(2-methoxyethoxy)ethyl) increases solubility in nonpolar solvents (e.g., dichloromethane) by 3-fold while maintaining redox activity. Cyclic voltammetry reveals a quasi-reversible redox couple at -0.45 V vs. Ag/AgCl, critical for applications in nonaqueous redox flow batteries . Computational modeling (DFT) predicts HOMO-LUMO gaps to guide further modifications .

Q. What computational methods are used to predict the bioactivity of derivatives?

- Methodological Answer :

- Molecular Docking : Simulates binding to targets like cyclooxygenase-1 (COX-1) for antiplatelet activity. Hydroxyethyl sulfonamide derivatives show stronger hydrogen bonds with Arg120 and Tyr355 residues compared to unsubstituted analogs .

- QSAR Modeling : Correlates substituent electronic parameters (Hammett σ) with antioxidant IC₅₀ values. Electron-withdrawing groups at the sulfonamide position enhance radical scavenging .

Q. How is this compound applied in redox flow batteries or sensor technologies?

- Methodological Answer :

- Redox Flow Batteries : Derivatives functionalized with ionic side chains (e.g., tetraalkylammonium) achieve solubility >1.5 M in acetonitrile, enabling energy densities >20 Wh/L. Stability tests show <5% capacity loss over 100 cycles .

- Sensors : Anthraquinone-sulfonamide conjugates act as redox-sensitive SERS reporters. The C=O stretching band at 1666 cm⁻¹ shifts reversibly with redox potential, allowing real-time monitoring of intracellular redox states in live cells .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.